molecular formula C13H13ClF3N3O4 B2693205 Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate CAS No. 251307-20-7

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate

Cat. No. B2693205
CAS RN: 251307-20-7
M. Wt: 367.71
InChI Key: JMHGXHNNGPJHEQ-UHFFFAOYSA-N
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Description

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate, also known as DMTMP, is a chemical compound with a wide range of applications in scientific research. It is a water-soluble compound with a molecular weight of 474.93 g/mol and a melting point of 91-92 °C. It is a colorless solid at room temperature and is insoluble in organic solvents. DMTMP is a versatile compound used in a variety of scientific research applications, such as synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

Green Mechanochemical Synthesis

A study by A. Saeed and P. Channar (2017) describes a green mechanochemical synthesis approach for creating new pyrazoles, indicating the importance of such compounds in organic synthesis and potential applications in developing new materials and drugs A. Saeed & P. Channar, 2017.

Structural Characterization and Interaction Study

Research by M. S. Chernov'yants et al. (2011) on the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine offers insights into the structural and interaction characteristics of related compounds, highlighting their potential in designing drugs or materials with specific desired properties M. S. Chernov'yants et al., 2011.

Synthesis and Antimicrobial Activities

A study on the synthesis and antimicrobial activities of thiazole and pyrazole derivatives by M. Gouda et al. (2010) demonstrates the application of similar compounds in medicinal chemistry, particularly in developing new antimicrobial agents M. Gouda et al., 2010.

Synthesis and Cytotoxicity Evaluation

Research by A. Abouzied et al. (2022) on synthesizing novel thiadiazole and thiazole derivatives and evaluating their cytotoxicity underlines the potential use of these compounds in cancer research and therapy A. Abouzied et al., 2022.

properties

IUPAC Name

dimethyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O4/c1-23-10(21)4-8(5-11(22)24-2)19-20-12-9(14)3-7(6-18-12)13(15,16)17/h3,6H,4-5H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGXHNNGPJHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate

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